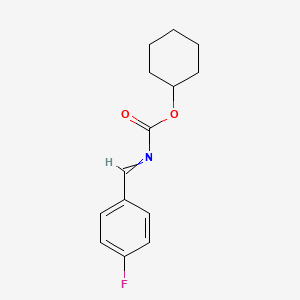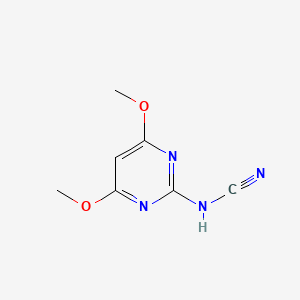
3-(Cyclopropylmethoxy)-4-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethoxy)-4-methylbenzaldehyde is an organic compound with the molecular formula C11H12O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropylmethoxy group at the 3-position and a methyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-4-methylbenzaldehyde.
Alkylation: The hydroxyl group is alkylated using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. This step introduces the cyclopropylmethoxy group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and improve efficiency.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Automated Purification Systems: To streamline the purification process and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylmethoxy)-4-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(Cyclopropylmethoxy)-4-methylbenzoic acid.
Reduction: 3-(Cyclopropylmethoxy)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethoxy)-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Similar structure but with a difluoromethoxy group instead of a methyl group.
Roflumilast: A phosphodiesterase-4 inhibitor with a similar cyclopropylmethoxy group.
Uniqueness
3-(Cyclopropylmethoxy)-4-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3-(cyclopropylmethoxy)-4-methylbenzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-9-2-3-11(7-13)6-12(9)14-8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3 |
Clave InChI |
SYYNQWNWZXYWSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C=O)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


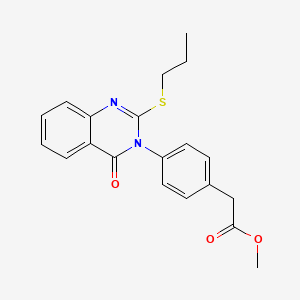
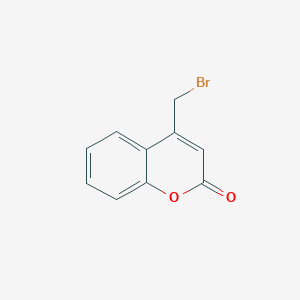

![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
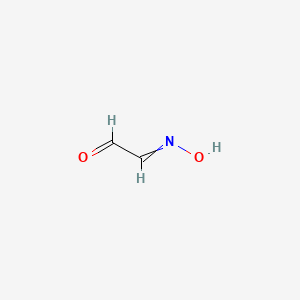

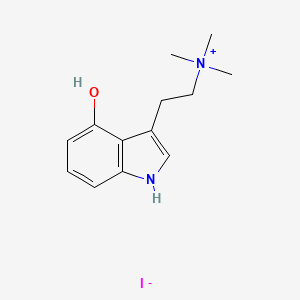
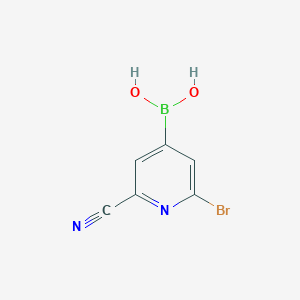
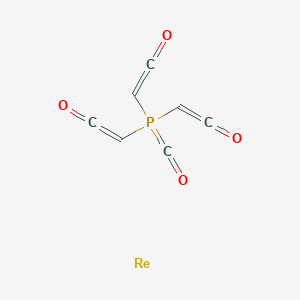
![1-Phenyl-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078466.png)
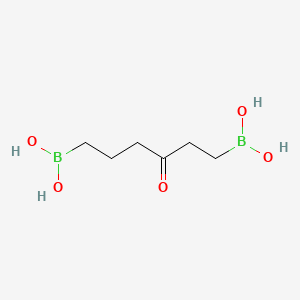
![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)
